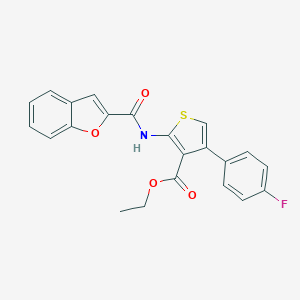
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as EPMC, is a synthetic compound that belongs to the class of flavonoids. It is a promising drug candidate due to its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in oxidative stress response. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In animal studies, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to reduce inflammation and oxidative stress in the liver and kidney. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its relatively low toxicity. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to have a low acute toxicity in animal studies, indicating that it is safe for use in lab experiments. However, one limitation of using 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential direction is the development of new synthetic methods for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one that can improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in animal models and humans. Furthermore, the potential therapeutic effects of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be explored. Finally, the development of novel drug delivery systems for 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one could improve its bioavailability and efficacy.
Conclusion:
In conclusion, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a promising drug candidate with potential therapeutic effects in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one have been discussed in this paper. Further research on 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is warranted to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with ethyl iodide and propyl bromide in the presence of potassium carbonate. The reaction proceeds through the Williamson ether synthesis mechanism, resulting in the formation of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. The yield of the synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.
Scientific Research Applications
7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic effects. In vitro studies have shown that 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to have anti-oxidant properties by scavenging reactive oxygen species and reducing oxidative stress.
properties
IUPAC Name |
7-ethoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-21-14(3)24-19-13-17(23-5-2)11-12-18(19)20(21)22/h7-13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLVVSQOQAVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxy-benzenesulfonyl)-piperidin-4-ylmethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B380445.png)
![2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B380446.png)
![2-Methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380448.png)
![2-Methyl-4-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380450.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)

![4-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380456.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)
![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)
![10-[2-(3-Methoxyphenoxy)ethylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380462.png)
![bis{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380463.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380465.png)
![3-allyl-5-(4-fluorophenyl)-2-{[2-oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380467.png)